4-(Allyloxy)-3,5-dichlorobenzoic acid
Overview
Description
4-(Allyloxy)-3,5-dichlorobenzoic acid is an organic compound characterized by the presence of an allyloxy group and two chlorine atoms attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid typically involves the allylation of 3,5-dichlorobenzoic acid. One common method includes the reaction of 3,5-dichlorobenzoic acid with allyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid like aluminum chloride. The reaction is carried out under reflux conditions to facilitate the formation of the allyloxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(Allyloxy)-3,5-dichlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the carboxylic acid group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-(Allyloxy)-3,5-dichlorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Allyloxy)-3,5-dichlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine atoms can enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
4-(Allyloxy)benzoic acid: Lacks the chlorine atoms, resulting in different reactivity and binding properties.
3,5-Dichlorobenzoic acid: Lacks the allyloxy group, affecting its solubility and chemical behavior.
4-(Methoxy)-3,5-dichlorobenzoic acid: The methoxy group provides different electronic and steric effects compared to the allyloxy group.
Uniqueness: 4-(Allyloxy)-3,5-dichlorobenzoic acid is unique due to the combination of the allyloxy group and the dichloro substitution pattern. This combination imparts distinct chemical properties, such as enhanced reactivity towards nucleophiles and potential for diverse chemical transformations.
Properties
IUPAC Name |
3,5-dichloro-4-prop-2-enoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O3/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h2,4-5H,1,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLVKVUKUULKAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194522 | |
Record name | Benzoic acid, 4-(allyloxy)-3,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41727-45-1 | |
Record name | Benzoic acid, 4-(allyloxy)-3,5-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041727451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-(allyloxy)-3,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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